

# "3-Acetyl-1-methyl-1H-pyrazole" molecular weight

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## Compound of Interest

Compound Name: 3-Acetyl-1-methyl-1H-pyrazole

Cat. No.: B144899

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An In-Depth Technical Guide to **3-Acetyl-1-methyl-1H-pyrazole**: Properties, Synthesis, and Applications

## Abstract

**3-Acetyl-1-methyl-1H-pyrazole** is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif is a key component in the development of various biologically active compounds. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight, physicochemical characteristics, detailed synthesis protocols, and methods for analytical characterization. Furthermore, it explores the compound's applications, particularly its role as a versatile intermediate in drug discovery and development, and outlines essential safety and handling procedures for laboratory use.

## Chemical Identity and Core Properties

**3-Acetyl-1-methyl-1H-pyrazole** is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and an acetyl group at the C3 position.

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N1_CH3_C -- N1_CH3_H1; N1_CH3_C -- N1_CH3_H2; N1_CH3_C -- N1_CH3_H3; C3 --  
C3_Ac_C1; C3_Ac_C1 -- C3_Ac_O [style=double]; C3_Ac_C1 -- C3_Ac_C2; C3_Ac_C2 --  
C3_Ac_C2_H1; C3_Ac_C2 -- C3_Ac_C2_H2; C3_Ac_C2 -- C3_Ac_C2_H3;  
  
// Double bonds in ring edge [style=double]; N1 -- C5; N2 -- C3; } Caption: Chemical structure  
of 3-Acetyl-1-methyl-1H-pyrazole.
```

The fundamental physicochemical properties of **3-Acetyl-1-methyl-1H-pyrazole** are summarized in the table below. These characteristics are crucial for its handling, purification, and application in synthetic protocols.

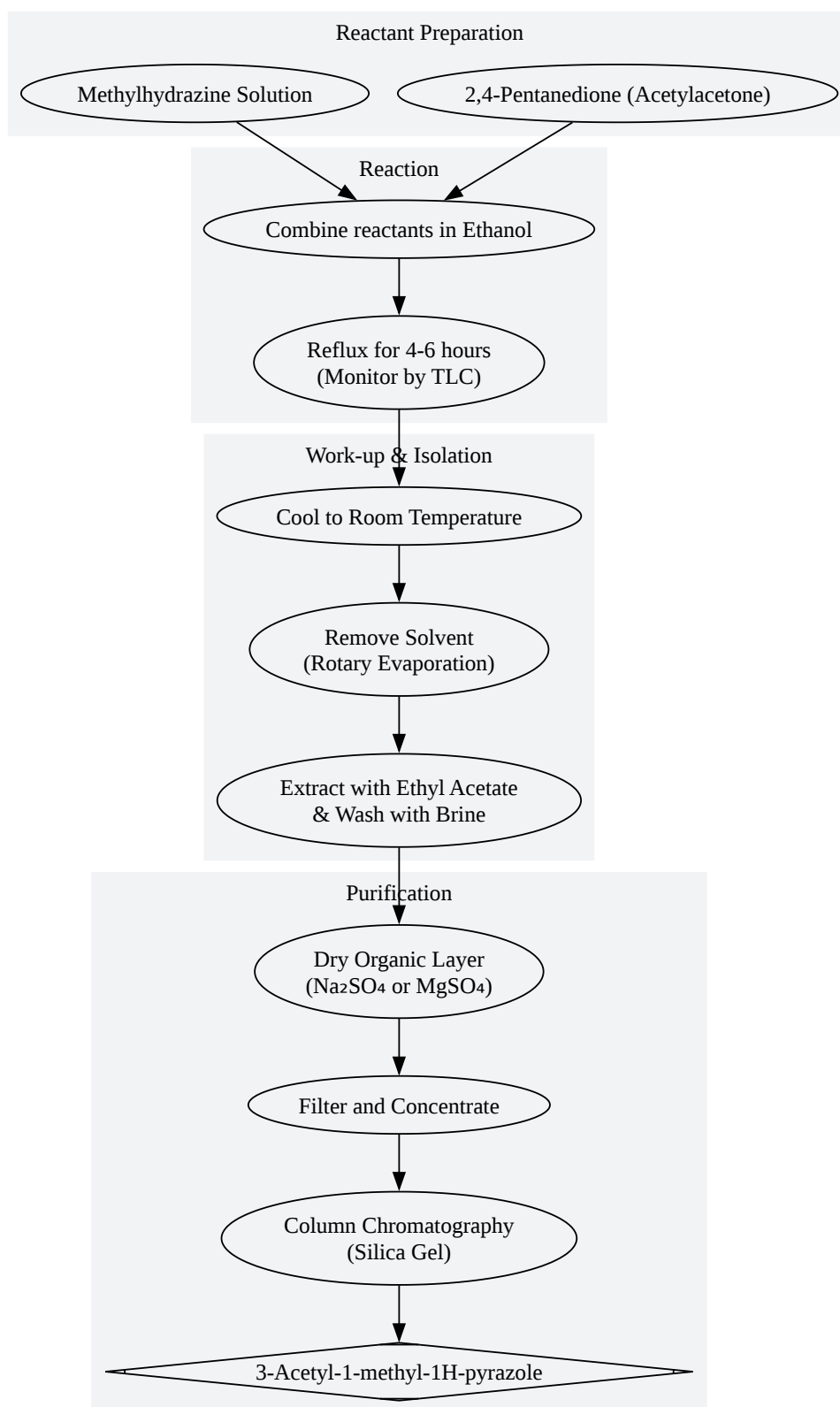
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	124.14 g/mol	<a href="#">[1]</a>
CAS Number	137890-04-1	<a href="#">[1]</a>
Appearance	Typically a solid	General Knowledge
IUPAC Name	1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one	General Knowledge

## Synthesis Protocol

The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry.<sup>[2]</sup> **3-Acetyl-1-methyl-1H-pyrazole** can be efficiently synthesized via a condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound. The following protocol outlines a standard laboratory procedure.

#### Causality of Experimental Choices:

- **Reactants:** Methylhydrazine is chosen as the source of the N1-methylated pyrazole ring. 2,4-Pentanedione (acetylacetone) provides the carbon backbone and the acetyl group precursor.
- **Solvent:** A protic solvent like ethanol is typically used to facilitate the condensation and cyclization steps.
- **Catalyst:** The reaction can proceed without a catalyst, but a catalytic amount of acid (e.g., acetic acid) is often added to accelerate the imine formation and subsequent cyclization.



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Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-pentanedione (1 equivalent) in absolute ethanol.
- **Addition of Hydrazine:** To this solution, add methylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure **3-Acetyl-1-methyl-1H-pyrazole**.

## Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring, the acetyl methyl protons, and the two aromatic protons on the pyrazole ring.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the pyrazole ring, and the two distinct methyl carbons.[3]
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak  $[\text{M}]^+$  should be observed at  $m/z$  corresponding to 124.14.

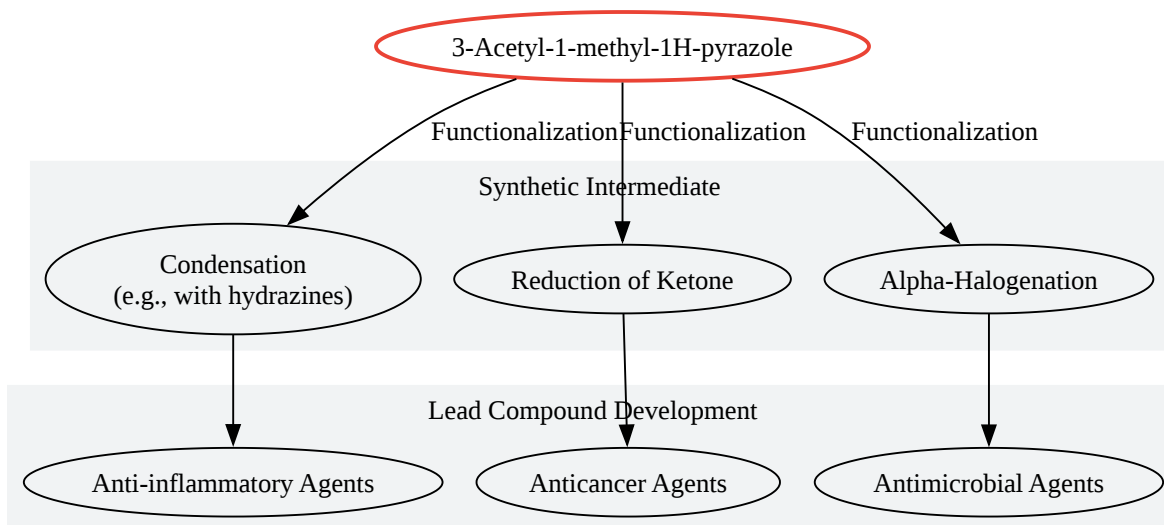
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch from the acetyl group, typically in the range of 1650-1700  $\text{cm}^{-1}$ . Additional peaks corresponding to C-H and C=N bonds will also be present.<sup>[4]</sup>

## Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.<sup>[2]</sup> Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.<sup>[5][6]</sup>

**3-Acetyl-1-methyl-1H-pyrazole** serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The acetyl group provides a reactive handle for further chemical modifications, such as:

- Condensation Reactions: The acetyl group can react with various amines and hydrazines to form Schiff bases or hydrazones, leading to new classes of compounds with potential biological activity.
- Functional Group Interconversion: The ketone can be reduced to an alcohol or converted into other functional groups, expanding the synthetic possibilities.



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## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-Acetyl-1-methyl-1H-pyrazole** and its precursors.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
- Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9][10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
- First Aid:
  - Skin Contact: In case of contact, immediately wash with plenty of soap and water.[7]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
- Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

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